molecular formula C15H18F3NO3 B12446473 Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12446473
M. Wt: 317.30 g/mol
InChI Key: UEOWFCXOLSFUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.

    Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, such as trifluoromethylbenzene.

    Hydroxymethyl Compounds: Compounds with hydroxymethyl groups, like hydroxymethylpyridine.

Uniqueness

Benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)14(11-20)6-8-19(9-7-14)13(21)22-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFCXOLSFUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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